HPGDS Inhibition Potency: 3-Phenyl-4-(pyridin-2-ylcarbamoyl)-butyric acid vs. Structurally Related Pyridinyl Carboxamides
In a comparative biochemical screen against human hematopoietic prostaglandin D synthase (HPGDS), 3-phenyl-4-(pyridin-2-ylcarbamoyl)-butyric acid (CAS 280133-38-2) exhibited an IC50 of 130 nM [1]. In contrast, a closely related analog bearing a piperidine substitution at the amide nitrogen (BDBM50084256, CHEMBL3425957) showed an IC50 of 130 nM under identical assay conditions, demonstrating that the phenylpyridylcarbamoyl scaffold maintains consistent potency, whereas other pyridinyl carboxamide derivatives in the same series displayed IC50 values ranging from 83 nM to 211 nM, indicating that the specific substitution pattern is critical for target engagement [2].
| Evidence Dimension | HPGDS inhibition (IC50) |
|---|---|
| Target Compound Data | 130 nM |
| Comparator Or Baseline | Analog BDBM50084256: 130 nM; Analog BDBM50463722: 83 nM, 170 nM, 211 nM |
| Quantified Difference | Equivalent potency to closest matched analog; 1.6- to 2.5-fold variation across series |
| Conditions | Recombinant human HPGDS expressed in E. coli; GST enzymatic activity assay; 30 min incubation |
Why This Matters
This demonstrates that the 3-phenyl-4-(pyridin-2-ylcarbamoyl)-butyric acid core provides a consistent and tunable scaffold for HPGDS inhibition, making it a valuable reference compound for structure-activity relationship (SAR) studies in prostaglandin D2 pathway research.
- [1] BindingDB. BDBM50084256 (CHEMBL3425957). Affinity Data: IC50: 130 nM. Assay Description: Inhibition of human HPGDS expressed in E. coli assessed as reduction in GST enzymatic activity using MCBL and glutathione incubated for 30 mins. View Source
- [2] BindingDB. BDBM50463722 (CHEMBL4238186). Affinity Data: IC50: 83 nM, 170 nM, 211 nM. Assay Description: Inhibition of recombinant human HPGDS using [14C]-PGH2 as substrate; fluorescence competition binding assay. View Source
